1-(Diphenylmethyl)-3-phenyl-3-azetidinol
CAS No.: 40320-62-5
Cat. No.: VC3797284
Molecular Formula: C22H21NO
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40320-62-5 |
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Molecular Formula | C22H21NO |
Molecular Weight | 315.4 g/mol |
IUPAC Name | 1-benzhydryl-3-phenylazetidin-3-ol |
Standard InChI | InChI=1S/C22H21NO/c24-22(20-14-8-3-9-15-20)16-23(17-22)21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21,24H,16-17H2 |
Standard InChI Key | ZEYWZZWPRDEWHR-UHFFFAOYSA-N |
SMILES | C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O |
Canonical SMILES | C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(Diphenylmethyl)-3-phenyl-3-azetidinol features a four-membered azetidine ring with a diphenylmethyl group at the nitrogen atom (position 1) and a phenyl group and hydroxyl group co-located at position 3. This configuration creates a sterically crowded tertiary alcohol, influencing its reactivity and intermolecular interactions. The compound’s molecular formula is deduced as C<sub>22</sub>H<sub>21</sub>NO, with a theoretical molecular weight of 315.41 g/mol .
Table 1: Estimated Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C<sub>22</sub>H<sub>21</sub>NO |
Molecular Weight | 315.41 g/mol |
Physical State | Crystalline solid (hypothesized) |
Solubility | Low in polar solvents; soluble in DCM |
Melting Point | 85–90°C (estimated) |
Spectroscopic Characterization
While direct spectroscopic data for 1-(Diphenylmethyl)-3-phenyl-3-azetidinol are unavailable, inferences can be drawn from analogous structures. For example:
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<sup>1</sup>H NMR: The diphenylmethyl group would exhibit aromatic proton resonances at δ 7.2–7.4 ppm, while the azetidine ring’s methylene protons would appear as multiplet signals near δ 3.5–4.0 ppm .
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IR Spectroscopy: A broad O–H stretch (~3400 cm<sup>−1</sup>) and C–O vibrations (~1100 cm<sup>−1</sup>) would confirm the tertiary alcohol functionality .
Synthesis and Reaction Pathways
Grignard Reaction-Based Synthesis
The most plausible route involves a nucleophilic addition to 1-(Diphenylmethyl)azetidin-3-one. Reacting this ketone with phenylmagnesium bromide in anhydrous tetrahydrofuran (THF) yields the target tertiary alcohol:
This method mirrors the synthesis of 1-(Diphenylmethyl)-3-methyl-3-azetidinol, where methylmagnesium iodide was employed . Key considerations include:
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Strict anhydrous conditions to prevent reagent hydrolysis.
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Low-temperature addition (−10°C to 0°C) to control exothermicity.
Alternative Sulfonate Displacement Strategy
A patent detailing the synthesis of 3-phenoxyazetidines suggests a two-step approach applicable to this compound :
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Sulfonation: Convert 1-(Diphenylmethyl)-3-hydroxyazetidine to its mesylate ester using methanesulfonyl chloride.
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Nucleophilic Substitution: Displace the mesylate group with a phenyl anion (e.g., from phenyl lithium).
This method requires rigorous purification to eliminate byproducts like diphenylmethane .
Stability and Reactivity
Functional Group Transformations
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Etherification: Reaction with alkyl halides under basic conditions could yield ether derivatives.
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Esterification: Acetylation using acetic anhydride would protect the hydroxyl group, facilitating further modifications.
Challenges and Future Directions
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Synthetic Optimization: Current methods suffer from moderate yields due to steric hindrance. Catalytic asymmetric synthesis could enhance enantioselectivity for chiral applications.
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Biological Screening: Prioritize in vitro assays to evaluate anticancer, antimicrobial, and anti-inflammatory activity.
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Computational Modeling: Density functional theory (DFT) studies could predict reactivity patterns and guide derivative design.
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